2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]-
Description
The molecule consists of a cyclohexenone core (a six-membered ring with one ketone group and one double bond) substituted at the 2-position with a hydroxymethyl group bearing a 3-nitrophenyl moiety. The presence of both hydroxyl and nitro groups suggests applications in pharmaceutical or synthetic intermediates, though specific data on synthesis or biological activity are absent in the provided sources.
Properties
IUPAC Name |
2-[hydroxy-(3-nitrophenyl)methyl]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-12-7-2-1-6-11(12)13(16)9-4-3-5-10(8-9)14(17)18/h3-6,8,13,16H,1-2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAADELSDOUJUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C(=O)C1)C(C2=CC(=CC=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00790010 | |
| Record name | 2-[Hydroxy(3-nitrophenyl)methyl]cyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00790010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503457-62-3 | |
| Record name | 2-[Hydroxy(3-nitrophenyl)methyl]cyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00790010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with a nitrophenylmethyl halide in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the halide by the hydroxy group .
Industrial Production Methods
Industrial production of this compound often involves catalytic processes to ensure high yield and purity. For example, the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts can produce cyclohexenone, which can then be further reacted with nitrophenylmethyl halides to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxy group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically employed
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted cyclohexenone derivatives
Scientific Research Applications
2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogous cyclohexenone derivatives:
*Inferred values based on structural similarity.
Key Observations:
However, the pyridine ring in introduces aromatic nitrogen, likely increasing solubility in polar solvents compared to the nitrobenzene group in the target compound.
Aromatic vs. Aliphatic Substituents : The 3-phenyl substituent in provides a hydrophobic aromatic system, contrasting with the nitroaromatic group in the target compound. This difference would influence π-π stacking interactions and redox behavior.
Hydroxyl and Alkyl Groups : The hydroxylated compound and isophorone lack nitro groups but feature oxygenated or branched alkyl substituents, reducing electrophilicity and altering applications (e.g., is widely used as a solvent).
Physicochemical and Reactivity Trends
- Polarity: The nitro and hydroxyl groups in the target compound increase polarity compared to non-oxygenated analogs like or . This may enhance solubility in aprotic polar solvents (e.g., DMSO or acetone).
- Synthetic Utility : The hydroxymethyl group in the target compound offers a site for further functionalization (e.g., esterification or oxidation), a feature absent in simpler analogs like .
Biological Activity
2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]- is a compound of interest due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 195.20 g/mol, is characterized by a cyclohexene ring substituted with a hydroxy group and a nitrophenyl moiety. The structural properties and biological implications of this compound will be explored in detail.
Antimicrobial Properties
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of cyclohexenone have shown effectiveness against various bacterial strains. The presence of the nitrophenyl group is believed to enhance the antimicrobial properties by increasing the lipophilicity of the molecule, facilitating better membrane penetration.
Enzyme Inhibition
A notable area of study involves the inhibition of specific enzymes by this compound. For example, studies on related cyclohexenones have indicated potential inhibitory effects on urease enzymes, which are crucial for nitrogen metabolism in plants and some pathogenic bacteria. The inhibitory concentration (IC50) values for structurally similar compounds range from 0.46 to 0.52 µM, suggesting that 2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]- may also exhibit comparable potency .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays. Compounds containing phenolic groups are known to scavenge free radicals effectively. The hydroxy group in this compound likely contributes to its ability to donate electrons and neutralize free radicals, thereby reducing oxidative stress in biological systems.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while it exhibits cytotoxic effects against certain cancer cell lines, the degree of toxicity varies significantly based on concentration and exposure time.
Study on Antimicrobial Activity
In a study published in PubMed, derivatives of cyclohexenone were synthesized and tested against various pathogens. The results indicated that compounds with nitro substitutions showed enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for certain strains .
Urease Inhibition Research
A study focusing on urease inhibitors highlighted that certain cyclohexenone derivatives demonstrated strong inhibitory activity against jack bean urease, which is critical for understanding nitrogen metabolism in plants . This finding suggests potential agricultural applications for the compound.
Biological Activity Summary Table
| Activity | Effect | IC50 / MIC |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | MIC: 0.5 µg/mL |
| Urease Inhibition | Strong inhibitor | IC50: 0.46 - 0.52 µM |
| Antioxidant | Free radical scavenging | Varies by assay |
| Cytotoxicity | Variable toxicity | Depends on cell line |
Q & A
Q. What safety protocols are critical when handling 2-Cyclohexen-1-one derivatives in laboratory settings?
- Methodological Answer :
- Ventilation & PPE : Use fume hoods to minimize vapor exposure. Wear NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
- Spill Management : Avoid dust formation; use non-sparking tools to collect spills. Prevent entry into drains due to potential environmental hazards .
- Storage : Store in sealed containers away from ignition sources. Ensure compatibility with storage materials (e.g., avoid reactive metals) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve stereochemistry and confirm substituent positions (e.g., hydroxy(3-nitrophenyl)methyl group). Cross-reference coupling constants with synthetic intermediates .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches. Compare with computed vibrational modes for validation .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ±0.002 Da) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict physicochemical properties like solubility or reactivity?
- Methodological Answer :
- XLogP3-AA : Estimate hydrophobicity (e.g., XLogP ~5) to guide solvent selection for reactions or chromatography .
- Topological Polar Surface Area (TPSA) : Calculate TPSA (e.g., ~54 Ų) to predict membrane permeability in biological assays .
- DFT Calculations : Optimize geometry to analyze steric effects of the 3-nitrophenyl group on reaction pathways (e.g., nucleophilic addition barriers) .
Q. How do researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer :
- Parameter Screening : Vary catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethers), and temperatures to identify optimal conditions. For example, Pd-catalyzed γ-arylation achieves higher yields (~80%) under inert atmospheres .
- Byproduct Analysis : Use LC-MS or GC-MS to detect side products (e.g., over-oxidation or dimerization) that reduce yields .
- Replication Studies : Cross-validate literature procedures with controlled moisture/oxygen levels to account for environmental variability .
Q. What role does the 3-nitrophenyl group play in modulating reaction mechanisms?
- Methodological Answer :
- Electron-Withdrawing Effects : The nitro group enhances electrophilicity at the cyclohexenone carbonyl, facilitating nucleophilic additions (e.g., Grignard reactions) .
- Steric Hindrance : Use molecular dynamics simulations to assess spatial interference in transition states. For example, bulky substituents may hinder axial attack in cyclohexenone systems .
- Redox Activity : Monitor nitro-group reduction (e.g., via cyclic voltammetry) under catalytic hydrogenation conditions to avoid unintended side reactions .
Q. How are stereochemical outcomes controlled during synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived ligands) to induce enantioselectivity in hydroxyalkylation steps .
- Crystallographic Analysis : Resolve racemic mixtures via chiral column chromatography and confirm absolute configuration using X-ray crystallography .
- Kinetic vs. Thermodynamic Control : Adjust reaction time/temperature to favor desired diastereomers (e.g., low temps for kinetic control) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
